[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Description
The compound [2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a 4,5-dihydroimidazole derivative featuring:
- A 3-nitrophenyl methylsulfanyl group at position 2 of the imidazole ring.
- A 3,4,5-trimethoxyphenyl methanone moiety at position 1.
The 3,4,5-trimethoxyphenyl group is a hallmark of many anticancer agents due to its ability to disrupt microtubule dynamics .
Properties
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-27-16-10-14(11-17(28-2)18(16)29-3)19(24)22-8-7-21-20(22)30-12-13-5-4-6-15(9-13)23(25)26/h4-6,9-11H,7-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJCXVXEJCIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a synthetic imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes a nitrophenyl group, a methanone moiety, and a trimethoxyphenyl substituent, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19N3O5S |
| Molecular Weight | 395.43 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains. For instance, a study reported that related imidazole compounds inhibited the growth of Gram-positive and Gram-negative bacteria through disruption of cell membrane integrity.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Imidazole derivatives have been shown to interact with cellular pathways involved in cancer progression. One study highlighted that similar compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation markers such as cyclin D1 .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways critical for tumor growth and survival.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of imidazole derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10–50 µg/mL.
Study 2: Anticancer Activity
In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could reduce cell viability significantly at concentrations above 20 µM. The study indicated that the compound triggers apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of the target compound and its analogs:
Key Observations:
Role of the 3,4,5-Trimethoxyphenyl Group: Present in the target compound, ABI-231, and compounds, this group is critical for tubulin binding. ABI-231 demonstrates nanomolar potency against prostate carcinoma and glioma cells, attributed to its strong interaction with the colchicine site . Replacement with a 4-nitrophenyl group () may alter binding affinity due to differences in electron-withdrawing effects and steric bulk.
Substituent at Position 2: 3-Nitrophenyl methylsulfanyl (target compound) introduces a nitro group, which is strongly electron-withdrawing. This may enhance electrophilic interactions in the tubulin-binding pocket compared to indole (ABI-231) or chlorophenyl () groups.
Core Structure Differences :
Pharmacokinetic and Pharmacodynamic Comparisons
Oral Bioavailability :
- ABI-231 is orally bioavailable, a rare feature among tubulin inhibitors. This is attributed to its balanced lipophilicity (logP ~3.2) and molecular weight (<500 Da) .
- The target compound’s methylsulfanyl group may improve solubility compared to ABI-231’s indole moiety, but its nitro group could increase metabolic liability.
Resistance Mitigation :
- ABI-231 analogs overcome paclitaxel resistance by bypassing P-glycoprotein efflux mechanisms. The target compound’s nitro group may further disrupt ATP-binding cassette transporters, though this remains speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
